1,3-Benzenedicarbonitrile, 2-((4-(diethylamino)-2-methylphenyl)azo)-5-methyl-
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Overview
Description
2-[[4-(diethylamino)-2-methylphenyl]azo]-5-methylbenzene-1,3-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-methylbenzene-1,3-dicarbonitrile typically involves the diazotization of 4-(diethylamino)-2-methylaniline followed by coupling with 2-amino-5-methylbenzonitrile. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-methylbenzene-1,3-dicarbonitrile undergoes various chemical reactions
Properties
CAS No. |
75198-96-8 |
---|---|
Molecular Formula |
C20H21N5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-methylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H21N5/c1-5-25(6-2)18-7-8-19(15(4)11-18)23-24-20-16(12-21)9-14(3)10-17(20)13-22/h7-11H,5-6H2,1-4H3 |
InChI Key |
JZTRIZGUGUEXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)C |
Origin of Product |
United States |
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